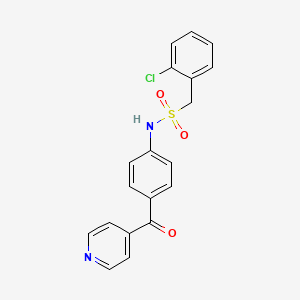![molecular formula C14H23NO2 B6075366 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol, also known as 4-OH-PCB, is a synthetic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, including electrical equipment, hydraulic fluids, and plasticizers. Due to their potential toxicity and environmental persistence, PCBs have been banned in many countries. However, some PCBs are still present in the environment and can accumulate in the food chain, posing a risk to human health.
Mechanism of Action
The mechanism of action of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). The binding of this compound to these receptors can lead to the activation or inhibition of various cellular pathways, which can have downstream effects on gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound can have a range of biochemical and physiological effects in living organisms. For example, this compound has been shown to induce oxidative stress and inflammation in liver cells, as well as alter the expression of genes involved in lipid metabolism and transport. In addition, this compound has been shown to have estrogenic activity, which can lead to disruptions in reproductive function and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol in lab experiments is its specificity for certain cellular pathways and receptors. This allows researchers to study the effects of PCBs on these pathways in a controlled and targeted manner. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments or require special precautions to be taken.
Future Directions
There are several future directions for research on 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol and its related compounds. One area of interest is the development of new probes and tools for studying the metabolism and toxicity of PCBs in living organisms. Another area of interest is the development of new therapeutic agents that target specific cellular pathways or receptors that are affected by PCBs. Finally, there is a need for further research on the environmental fate and transport of PCBs, as well as their potential impacts on human health and the environment.
Synthesis Methods
The synthesis of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol involves the reaction of 4-bromobiphenyl with 3-(2-methoxy-1-methylethyl)amine in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to obtain this compound.
Scientific Research Applications
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been studied for its potential use as a research tool in various scientific fields, including pharmacology, toxicology, and environmental science. One of the main research applications of this compound is its use as a probe for studying the metabolism and toxicity of PCBs in living organisms. This compound can be used to study the metabolism of PCBs in liver microsomes, as well as the toxicity of PCBs in various cell lines and animal models.
Properties
IUPAC Name |
4-[3-(1-methoxypropan-2-ylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(15-12(2)10-17-3)4-5-13-6-8-14(16)9-7-13/h6-9,11-12,15-16H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLKRASNXFACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)

![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6075359.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)

